molecular formula C14H12N2O3 B1269669 2-[(4-Aminobenzoyl)amino]benzoic acid CAS No. 60498-39-7

2-[(4-Aminobenzoyl)amino]benzoic acid

Cat. No. B1269669
CAS RN: 60498-39-7
M. Wt: 256.26 g/mol
InChI Key: TWCZFZWZLLVQRA-UHFFFAOYSA-N
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Description

“2-[(4-Aminobenzoyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H12N2O3 . It is also known by its CAS number 612-34-0 .


Molecular Structure Analysis

The molecular structure of “2-[(4-Aminobenzoyl)amino]benzoic acid” is characterized by a linear formula of C14H12N2O3 . The average mass of the molecule is 256.257 Da .

Scientific Research Applications

Synthesis of Peptidomimetics and Combinatorial Chemistry

4-Amino-3-(aminomethyl)benzoic acid, a compound with structural similarity, is utilized as a building block for the synthesis of peptidomimetics. Its unique functionalities enable selective protection and coupling, demonstrating its utility in the solid-phase synthesis of branched pseudopeptides, highlighting its potential in drug discovery and material science R. Pascal et al., 2000.

Material Science and Conductive Polymers

Benzoic acid and its derivatives, including 3-aminobenzoic and 4-aminobenzoic acids, are used as dopants for polyaniline, enhancing its conductivity. This application is significant in developing advanced materials for electronic and optical devices, demonstrating the versatility of benzoic acid derivatives in material science C. A. Amarnath & S. Palaniappan, 2005.

Drug Development and Antitumor Properties

Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, including derivatives of 4-aminobenzoic acid, have been evaluated for their potent antitumor properties. These compounds undergo biotransformation to active metabolites, showcasing the role of benzoic acid derivatives in the development of new anticancer therapies T. Bradshaw et al., 2002.

Future Directions

A study on 4-Aminobenzoic acid derivatives suggests that simple chemical modification of non-toxic PABA can result in the constitution of antibacterial activity, moderate antimycobacterial activity, potent broad-spectrum antifungal properties, and notable cytotoxicity for cancer HepG2 cell line . This suggests potential future directions for research into “2-[(4-Aminobenzoyl)amino]benzoic acid” and its derivatives.

properties

IUPAC Name

2-[(4-aminobenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCZFZWZLLVQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354620
Record name STK259710
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Aminobenzoyl)amino]benzoic acid

CAS RN

60498-39-7
Record name STK259710
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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